BDP R6G azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

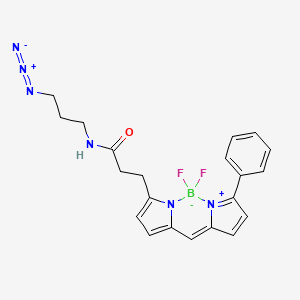

BDP R6G azide is a borondipyrromethene dye that has been specifically tuned to match the excitation and emission channels of Rhodamine 6G. This compound is known for its excellent extinction coefficient and emission quantum yield, making it highly photostable and suitable for various fluorescence applications .

Preparation Methods

BDP R6G azide can be synthesized through a series of chemical reactions involving borondipyrromethene dyes. The azide functional group allows for easy conjugation with various biomolecules, small molecules, and polymers using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (spAAC) click chemistry reactions .

Chemical Reactions Analysis

BDP R6G azide primarily undergoes click chemistry reactions, specifically CuAAC and spAAC. These reactions involve the azide group reacting with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form stable triazole linkages . Common reagents used in these reactions include copper catalysts and various alkyne derivatives. The major products formed are triazole-linked conjugates, which are highly stable and useful for various applications.

Scientific Research Applications

BDP R6G azide is widely used in scientific research due to its excellent photostability and brightness. It is commonly employed in:

Microscopy: For labeling and imaging biological samples.

Fluorescence Polarization Assays: To study molecular interactions.

Two-Photon Experiments: For deep tissue imaging.

Click Chemistry Reactions: For conjugating with biomolecules, small molecules, and polymers.

Mechanism of Action

The mechanism of action of BDP R6G azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages with target molecules. This allows for the precise labeling and tracking of biomolecules in various biological and chemical systems. The azide group acts as a reactive site, enabling the compound to form covalent bonds with alkyne-containing molecules under mild conditions.

Comparison with Similar Compounds

BDP R6G azide is unique due to its high extinction coefficient, excellent quantum yield, and photostability. Similar compounds include:

BDP R6G alkyne: A terminal alkyne derivative used for click chemistry.

BDP R6G amine: An amine derivative for conjugation with electrophiles.

BDP R6G carboxylic acid: A free carboxylic acid derivative for various labeling applications.

This compound stands out due to its versatility in click chemistry reactions and its ability to form stable conjugates with a wide range of molecules.

Biological Activity

BDP R6G azide is a specialized fluorescent compound from the borondipyrromethene family, notable for its high extinction coefficient and excellent quantum yield. This compound has garnered attention in biological research due to its unique properties that facilitate various imaging techniques and bioorthogonal reactions.

This compound exhibits strong fluorescence with an excitation wavelength of approximately 530 nm and an emission wavelength around 548 nm, similar to rhodamine 6G. This similarity allows it to be effectively utilized in fluorescence microscopy and other imaging techniques. The azide group in this compound enables participation in copper-free click chemistry, allowing for selective labeling of biomolecules without interfering with biological systems.

Key Features:

- Fluorescence Properties: High quantum yield and strong fluorescence.

- Bioorthogonal Reactions: Reacts with alkynes and dibenzocyclooctyne (DBCO) to form stable triazole linkages.

- Applications: Used in fluorescence microscopy, flow cytometry, and other biological assays.

Biological Applications

This compound's biological activity is primarily linked to its fluorescent properties, which enable the visualization of biomolecules. It has been employed in various applications, including:

- Cell Imaging: Facilitates the observation of cellular processes through fluorescence microscopy.

- Protein Labeling: Used for tagging proteins in biochemical assays to study interactions and functions.

- Metabolic Pathway Studies: Allows for the tracking of metabolic processes by selectively labeling oxidized biomolecules.

Research Findings and Case Studies

Numerous studies have demonstrated the utility of this compound in biological research. Below are some significant findings:

-

Fluorescent Labeling Efficiency:

- In a study involving live-cell imaging, this compound was shown to label proteins with high efficiency, allowing for real-time observation of cellular dynamics.

-

Bioorthogonal Chemistry:

- This compound successfully participated in bioorthogonal reactions under physiological conditions, demonstrating its potential for selective biomolecule labeling without disrupting cellular functions.

-

Comparison with Other Fluorophores:

- A comparative analysis highlighted this compound's advantages over traditional fluorophores like rhodamine 6G in terms of stability and specificity in click chemistry applications.

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| BDP R6G amine | Contains amine group | Useful for copper-catalyzed click chemistry |

| BDP R6G alkyne | Contains alkyne group | Ideal for copper-catalyzed azide-alkyne cycloaddition |

| BDP R6G carboxylic acid | Contains carboxylic acid group | Used for conjugation with amines |

| Rhodamine 6G | Similar fluorophore | Broad application in biological imaging |

Properties

Molecular Formula |

C21H21BF2N6O |

|---|---|

Molecular Weight |

422.2 g/mol |

IUPAC Name |

N-(3-azidopropyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |

InChI |

InChI=1S/C21H21BF2N6O/c23-22(24)29-17(10-12-21(31)26-13-4-14-27-28-25)7-8-18(29)15-19-9-11-20(30(19)22)16-5-2-1-3-6-16/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,31) |

InChI Key |

PVLRRJLEAGIMJG-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.